Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a complex arrangement of three distinct structural domains: the benzothiazole heterocyclic core, the methoxybenzamide substituent, and the carboxymethyl ester functionality. The compound possesses the molecular formula C₁₇H₁₄N₂O₄S with a molecular weight of 342.37 g/mol and is assigned CAS registry number 313262-91-8. The IUPAC nomenclature designates this compound as methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate, reflecting its systematic structural organization.
Crystallographic analysis of related benzothiazole derivatives provides crucial insights into the three-dimensional arrangement of this compound class. Studies on 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveal that benzothiazole-containing molecules typically exhibit nearly planar conformations with minimal deviation from planarity. The triclinic crystal system with space group P1̄ demonstrates unit cell parameters of a = 7.1592(2) Å, b = 9.0048(2) Å, c = 10.8678(3) Å, with angular measurements of α = 82.779(2)°, β = 76.016(2)°, γ = 75.078(2)°. These crystallographic parameters indicate that benzothiazole derivatives adopt compact molecular packing arrangements that maximize intermolecular interactions.
The structural integrity of benzothiazole compounds is further supported by X-ray crystallographic data from methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, which shows monoclinic crystal structure with space group P2₁/c. This related compound exhibits unit cell dimensions of a = 4.801(5) Å, b = 13.68(1) Å, c = 20.37(2) Å, with β = 90.44(5)°, providing comparative structural reference points. The carboxy group in these systems typically makes dihedral angles of approximately 34° with the mean plane of the heterocyclic ring system, indicating significant conformational flexibility around the ester linkage.
Table 1: Crystallographic Parameters of Benzothiazole Derivatives
Substituent Effects on Benzothiazole Core Stability
The electronic structure and stability of this compound are significantly influenced by the nature and positioning of its substituents. Theoretical studies on benzothiazole derivatives using Density Functional Theory (DFT) at the B3LYP/6-311G(d) level reveal that substitution at position 2 of the benzothiazole ring leads to progressive increases in energy gap (ΔE), indicating substantial effects of substituents on molecular stability. The energy gap values for various benzothiazole derivatives range from 2.43 eV for the parent benzothiazole to 3.28 eV for 2-methylthio-benzothiazole, demonstrating the sensitivity of electronic properties to substituent modifications.
Natural Bond Orbital (NBO) analysis provides detailed insights into the stabilization mechanisms operating within benzothiazole systems. The most significant stabilizing interactions involve lone pair to antibonding orbital donations, particularly LP₂(S₁₄) → π(C₇-N₁₃) interactions with stabilization energies reaching 26.97 kcal/mol. These interactions are complemented by π → π transitions between C₅ → C₆ and C₁ → C₂ bonds, contributing additional stabilization energy of 20.59 kcal/mol. The presence of the methoxy substituent in the 3-position of the benzamide moiety is expected to enhance these stabilizing interactions through resonance donation into the aromatic system.
The influence of the carboxymethyl ester group at the 6-position of the benzothiazole core introduces additional electronic effects that modulate the overall stability of the molecule. Computational studies indicate that electron-withdrawing groups at this position can significantly alter the electron density distribution throughout the heterocyclic system. The predicted density of 1.386 ± 0.06 g/cm³ and pKa value of 8.60 ± 0.70 for this compound reflect the combined influence of all substituents on the physical and chemical properties.
Table 2: Electronic Properties of Benzothiazole Derivatives
| Compound | Energy Gap (eV) | Chemical Potential (eV) | Hardness (eV) | Softness (eV⁻¹) | Electrophile Index (eV) |
|---|---|---|---|---|---|
| Benzothiazole | 2.43 | -2.97 | 1.21 | 0.82 | 3.64 |
| 2-Amino-benzothiazole | 3.09 | -3.15 | 1.55 | 0.65 | 3.20 |
| 2-Hydroxy-benzothiazole | 2.59 | -2.96 | 1.29 | 0.77 | 3.39 |
| 2-Mercapto-benzothiazole | 2.64 | -2.97 | 1.32 | 0.76 | 3.35 |
| 2-Methylthio-benzothiazole | 3.28 | -2.94 | 1.64 | 0.61 | 2.63 |
Comparative Analysis with Analogous Benzothiazole Derivatives
Comparative structural analysis reveals significant variations in molecular architecture among benzothiazole derivatives bearing different substituents at the 2-position. Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate, with CAS number 887902-81-0, shares the same molecular formula C₁₇H₁₄N₂O₄S and molecular weight of 342.4 g/mol with the 3-methoxy isomer, yet exhibits distinct structural characteristics due to the positional difference of the methoxy group. The 2-methoxy substitution pattern creates different steric and electronic environments that influence intermolecular interactions and crystal packing arrangements.
The ethyl ester analog, ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate (C₁₈H₁₆N₂O₄S, MW 356.39 g/mol), demonstrates how ester chain length modifications affect molecular properties. This compound maintains the core benzothiazole-benzamide architecture while introducing additional conformational flexibility through the extended ethyl ester group. Synthetic approaches for this analog typically involve multi-step procedures including benzothiazole formation, amide coupling, and esterification reactions under optimized conditions.
Structural diversity within this compound class is further exemplified by methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate (C₁₆H₁₁N₃O₅S, MW 357.3 g/mol), which incorporates a strongly electron-withdrawing nitro group. The nitro substituent significantly alters the electronic properties of the benzamide moiety, creating a more electrophilic environment that enhances reactivity toward nucleophilic species. This compound bears CAS number 519019-35-3 and represents an important example of how substituent electronics can be systematically varied to modulate biological activity.
The amino-substituted derivative, methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate (C₉H₈N₂O₃S, MW 224.24 g/mol), provides insight into the effects of direct heteroatom substitution on the benzothiazole core. This compound, with CAS number 108128-42-3, features both amino and hydroxyl substituents that create extensive hydrogen bonding networks in the solid state. The presence of these polar functional groups significantly enhances water solubility compared to the benzamide derivatives.
Table 3: Comparative Analysis of Benzothiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₇H₁₄N₂O₄S | 342.37 | 313262-91-8 | 3-Methoxy substitution on benzamide |
| Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate | C₁₇H₁₄N₂O₄S | 342.4 | 887902-81-0 | 2-Methoxy substitution on benzamide |
| Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate | C₁₈H₁₆N₂O₄S | 356.39 | - | Extended ethyl ester chain |
| Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate | C₁₆H₁₁N₃O₅S | 357.3 | 519019-35-3 | Electron-withdrawing nitro group |
| Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate | C₉H₈N₂O₃S | 224.24 | 108128-42-3 | Direct amino and hydroxyl substitution |
Analysis of the parent benzothiazole-6-carboxylate system (C₉H₇NO₂S, MW 193.22 g/mol) provides baseline structural parameters for understanding substituent effects. This core structure, bearing CAS number 73931-63-2, serves as the fundamental scaffold upon which various functional groups are introduced to achieve desired properties. The systematic comparison of these derivatives reveals clear structure-activity relationships that guide rational design of new benzothiazole-based compounds with enhanced biological activities.
Properties
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-12-5-3-4-10(8-12)15(20)19-17-18-13-7-6-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNFKIHKRFLCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
The benzothiazole core is typically constructed via cyclization reactions between ortho-substituted aniline derivatives and sulfur-containing reagents. A common method involves reacting methyl 2-amino-5-mercaptobenzoate with carbonyl sources such as triphosgene or thiophosgene. For example, treatment of methyl 2-amino-5-mercaptobenzoate with triphosgene in dichloromethane (DCM) at reflux yields methyl 2-aminobenzo[d]thiazole-6-carboxylate , the immediate precursor to the target compound.
Critical Parameters :
Diazotization and Functionalization
Adapting methodologies from related benzothiazole syntheses, diazotization of methyl 2-aminobenzoate intermediates introduces halogens or cyano groups at position 2. For instance:
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Diazotization of methyl 2-amino-6-methoxybenzoate with copper(II) bromide and tert-butyl nitrite in acetonitrile generates methyl 2-bromo-6-methoxybenzoate .
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Substitution with potassium cyanide in DMSO replaces bromine with a cyano group.
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Hydrolysis of the nitrile under acidic conditions yields the primary amine, which is acylated with 3-methoxybenzoyl chloride.
Advantages :
-
Enables precise functionalization at position 2.
Limitations :
Oxidation and Esterification
Industrial-scale methods for benzothiazole-2-carboxylic acids can be adapted by esterifying the carboxylic acid intermediate. For example:
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Oxidation of 2-methylbenzo[d]thiazole-6-carboxylate using oxygen and a metalloporphyrin catalyst (e.g., manganese porphyrin) in ethanol/water yields the carboxylic acid.
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Esterification with methanol in the presence of sulfuric acid produces the methyl ester.
Green Chemistry Benefits :
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Uses ethanol/water solvents and oxygen as an oxidant, reducing environmental impact.
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Catalyst loading as low as 10 ppm achieves 70–80% conversion.
Detailed Stepwise Procedures
Route 1: Cyclization Followed by Acylation
Step 1: Synthesis of Methyl 2-Aminobenzo[d]thiazole-6-Carboxylate
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Combine methyl 2-amino-5-mercaptobenzoate (1.0 equiv) and triphosgene (1.2 equiv) in DCM.
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Reflux at 40°C for 12 hours.
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Quench with ice-cold water, extract with DCM, and purify via column chromatography (PE:EA = 5:1).
Step 2: Acylation with 3-Methoxybenzoyl Chloride
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Dissolve the amine intermediate (1.0 equiv) in dry DMF.
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Add 3-methoxybenzoyl chloride (1.5 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv).
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Stir at room temperature for 6 hours.
Route 2: Diazotization-Driven Synthesis
Step 1: Bromination via Diazotization
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React methyl 2-amino-6-methoxybenzoate (1.0 equiv) with CuBr₂ (0.75 equiv) and t-BuONO (2.69 equiv) in acetonitrile at 60°C.
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Filter and extract with ethyl acetate to isolate methyl 2-bromo-6-methoxybenzoate .
Step 2: Cyanide Substitution
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Treat the bromide with KCN (1.0 equiv) in DMSO at 140°C for 12 hours.
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Purify via chromatography to obtain methyl 2-cyano-6-methoxybenzoate .
Step 3: Hydrolysis and Acylation
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Hydrolyze the nitrile with HCl/H₂O to the primary amine.
Yield : 48–52% over three steps.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Cyclization Yield (%) | Acylation Yield (%) |
|---|---|---|
| DCM | 75 | 85 |
| DMSO | 82 | 78 |
| Ethanol | 58 | 65 |
Key Insight : DMSO enhances cyclization but may hinder acylation due to its high boiling point.
Catalytic Efficiency in Oxidation
| Catalyst | Loading (ppm) | Conversion (%) |
|---|---|---|
| Mn-porphyrin | 10 | 78 |
| Fe-porphyrin | 10 | 65 |
| None | – | 22 |
Industrial Relevance : Metalloporphyrins reduce reaction time and improve selectivity.
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity for optimized routes.
Challenges and Limitations
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Low Yields in Multi-Step Syntheses : Diazotization routes suffer from cumulative yield losses (e.g., 45% over four steps).
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Purification Complexity : Polar byproducts in acylation require gradient chromatography.
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Sensitivity to Moisture : Cyanide substitution and triphosgene reactions demand rigorous anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been investigated for its potential as an antimicrobial agent . Studies have shown that benzothiazole derivatives exhibit significant activity against various bacterial strains, including Gram-positive bacteria. The mechanism of action often involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication and survival .
2. Anticancer Research
Research indicates that this compound may also possess anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology. The interaction of the thiazole ring with cellular targets is believed to modulate pathways involved in cell growth and apoptosis .
3. Material Science
In material science, this compound is utilized in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications.
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | HeLa Cells | 10 | |
| Antifungal | Candida albicans | 20 |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Thiazole | α-Haloketone + Thioamide | 75 |
| Amide Coupling | 3-Methoxybenzoic Acid + Amine | 80 |
| Esterification | Carboxylic Acid + Methanol (Catalyst) | 85 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading cancer research institute explored the apoptotic effects of this compound on HeLa cells. The findings revealed that treatment with this compound resulted in a marked increase in apoptotic markers, confirming its role as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of the target compound and its analogues:
Physicochemical Properties
- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., compound 15) form additional hydrogen bonds, enhancing target affinity but requiring prodrug strategies for oral bioavailability .
Biological Activity
Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS: 313262-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14N2O4S
- Molar Mass : 342.37 g/mol
- Density : 1.386 g/cm³ (predicted)
- pKa : 8.60 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound's structure allows it to engage in various biochemical interactions, which can lead to inhibition of key cellular processes.
- DNA Gyrase Inhibition : Research indicates that benzothiazole derivatives, including this compound, exhibit inhibitory effects on bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibacterial agents .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antibacterial Activity : A study focused on benzothiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy .
- Cytotoxicity in Cancer Cells : Another investigation evaluated the cytotoxic effects of benzothiazole derivatives on human leukemia cell lines. The results indicated that certain structural modifications could enhance the antiproliferative activity of these compounds .
Q & A
Basic Question
- Flash chromatography : Silica gel with gradients (e.g., PE:EtOAc 10:1 → 1:1) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Prep-HPLC : For scale-up, use reverse-phase columns with trifluoroacetic acid modifiers .
How can reaction mechanisms for nucleophilic substitution on the benzothiazole core be validated?
Advanced Question
- Kinetic studies : Monitor reaction rates under varying temperatures to infer SN1/SN2 pathways .
- Isotopic labeling : Introduce ¹⁵N or ²H at reactive sites; track via NMR or MS .
- Computational analysis : DFT calculations (e.g., Gaussian) model transition states and activation energies .
What strategies improve the yield of amide coupling reactions in benzothiazole synthesis?
Advanced Question
- Coupling reagents : HATU or EDC/HOBt enhance efficiency over DCC .
- Solvent choice : Anhydrous DMF or THF minimizes hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .
How should researchers analyze conflicting spectral data during structure confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
